5-Fluoro-2-naphthoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7FO2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-fluoronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,(H,13,14) |
InChI Key |
HJUPIRQRWWATOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of 5-Bromo-2-naphthoic Acid
A widely cited approach involves treating 5-bromo-2-naphthoic acid with a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide). The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism under elevated temperatures (120–150°C).
-
Substrate : 5-Bromo-2-naphthoic acid (1.0 equiv)
-
Reagent : CsF (3.0 equiv)
-
Solvent : DMF, 140°C, 24 hours
-
Yield : 58–65%
-
Purity : >95% (HPLC)
Lithiation-Fluorination Strategy
Alternative protocols employ lithiation intermediates for enhanced regioselectivity. For instance, 5-bromo-2-naphthoic acid is treated with n-butyllithium at -78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI) . This method minimizes side reactions and improves yields.
| Parameter | Value |
|---|---|
| Temperature | -78°C to 25°C (gradual) |
| Fluorinating Agent | NFSI (1.2 equiv) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 72–78% |
Halogen Exchange via Ullmann-Type Coupling
Transition metal-catalyzed halogen exchange has emerged as a scalable method. Copper-based catalysts facilitate the substitution of bromine with fluorine in the presence of alkali metal fluorides.
Copper-Catalyzed Fluorination
A notable example utilizes copper(I) iodide and 1,10-phenanthroline as a ligand system. This method operates under milder conditions (80–100°C) compared to traditional electrophilic routes.
Representative Protocol:
-
Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
-
Substrate : 5-Bromo-2-naphthoic acid
-
Fluoride Source : KF (2.5 equiv)
-
Solvent : DMSO, 90°C, 12 hours
-
Yield : 68%
-
Advantage : Tolerance of ester and carboxylate groups
Oxidation of Fluorinated Naphthalene Derivatives
Friedel-Crafts Acylation Followed by Oxidation
This two-step approach involves:
-
Friedel-Crafts acylation of fluoronaphthalene to install a ketone group.
-
Oxidation of the ketone to a carboxylic acid using strong oxidants like KMnO₄ or NaMnO₄.
-
Step 1 : Friedel-Crafts acylation of 5-fluoro-naphthalene with acetyl chloride/AlCl₃ yields 5-fluoro-2-acetylnaphthalene (85% yield).
-
Step 2 : Oxidation with KMnO₄ in aqueous NaOH at 95°C for 5 hours produces this compound (73% yield).
Data Summary:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | AcCl, AlCl₃, CH₂Cl₂ | 0°C to reflux, 6h | 85% |
| 2 | KMnO₄, NaOH, H₂O | 95°C, 5h | 73% |
Catalytic Directing Group-Assisted Fluorination
Recent advances employ directing groups (e.g., carboxylic acids, esters) to enhance regioselectivity during fluorination. Palladium and nickel catalysts enable C–H activation and subsequent fluorine insertion.
Palladium-Catalyzed C–H Fluorination
A 2022 study demonstrated the use of Pd(OAc)₂ with Selectfluor as the fluorine source:
-
Substrate : 2-Naphthoic acid
-
Directing Group : Carboxylic acid
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 2,2′-Bipyridine
-
Solvent : Acetic acid, 100°C, 24h
-
Yield : 41% (5-fluoro regioisomer)
Limitations : Moderate yields and competing side products necessitate further optimization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Electrophilic Fluorination | High regioselectivity | Harsh conditions, limited scalability | 58–78% |
| Halogen Exchange | Mild conditions, functional group tolerance | Requires stoichiometric Cu catalysts | 68–72% |
| Oxidation of Derivatives | Scalable, uses commercial precursors | Multi-step, oxidation overreactions | 70–85% |
| Catalytic C–H Fluorination | Atom-economical, no pre-functionalization | Low yields, mixed regioselectivity | 30–45% |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted naphthoic acid derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
5-Fluoro-2-naphthoic acid is primarily recognized for its role as a pharmaceutical intermediate. Its derivatives have been investigated for their biological activities, particularly in the development of drugs targeting various diseases.
1.1 Anticancer Activity
Research has highlighted the compound's potential in anticancer therapies. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. A study demonstrated that certain derivatives exhibited significant antiproliferative activity against human cancer cells, suggesting their utility in cancer treatment protocols .
1.2 COX-2 Inhibition
Another notable application is its role as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme involved in inflammation and pain pathways, making it a target for anti-inflammatory drugs. Compounds based on this compound have shown promise in inhibiting COX-2 activity, which could lead to the development of new anti-inflammatory medications .
1.3 Anticoagulant Properties
Recent studies have also explored the anticoagulant properties of this compound derivatives. These compounds have been shown to inhibit factor Xa, an essential component in the coagulation cascade, indicating potential applications in treating coagulation disorders .
Agrochemical Applications
The agrochemical industry has also benefited from the applications of this compound. Its derivatives are being researched for their effectiveness as herbicides and fungicides.
2.1 Herbicide Development
Compounds derived from this compound have been evaluated for their herbicidal activity against various weed species. The structure-activity relationship studies indicate that modifications to the naphthoic acid structure can enhance herbicidal efficacy while minimizing toxicity to crops .
2.2 Fungicide Properties
Additionally, some derivatives exhibit antifungal properties that could be leveraged in crop protection strategies. Laboratory tests have shown that these compounds can effectively inhibit the growth of common plant pathogens, suggesting their potential use as fungicides in agricultural practices .
Material Science Applications
In materials science, this compound is utilized as a building block for synthesizing advanced materials.
3.1 Dye Production
The compound serves as an intermediate in the synthesis of dyes and pigments due to its ability to form stable complexes with metal ions. This property is particularly valuable in developing high-performance dyes used in textiles and coatings .
3.2 Polymer Chemistry
Furthermore, its derivatives are being investigated for use in polymer chemistry, where they can act as functional monomers that impart specific characteristics to polymers, such as increased thermal stability or enhanced mechanical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Fluoro-2-naphthoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, potentially leading to more potent and specific effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents on the naphthalene ring critically determine physicochemical properties. For example:
- 6-Hydroxy-2-naphthoic acid (CAS 3680-69-1) contains a hydroxyl group at the 6-position, which introduces hydrogen-bonding capacity and increases acidity compared to unsubstituted 2-naphthoic acid . In contrast, the 5-fluoro substituent in 5-fluoro-2-naphthoic acid is electron-withdrawing, likely reducing the pKa of the carboxylic acid group relative to non-fluorinated analogs.
- 3-Amino-2-naphthoic acid (CAS 5959-52-4) and 6-amino-2-naphthoic acid (CAS 116668-47-4) exhibit melting points of 210°C and 222–227°C, respectively . The higher melting point of the 6-amino derivative suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) due to substituent positioning.
Table 1: Physical Properties of Selected 2-Naphthoic Acid Derivatives
Biological Activity
5-Fluoro-2-naphthoic acid (5-F-2-NA) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of 5-F-2-NA, focusing on its mechanisms, efficacy against various cell lines, structural activity relationships, and relevant case studies.
1. Chemical Structure and Properties
This compound is a derivative of naphthoic acid, characterized by the presence of a fluorine atom at the 5-position of the naphthalene ring. Its chemical formula is C₁₁H₇FO₂, and it exhibits properties typical of aromatic carboxylic acids, including potential interactions with biological receptors.
The biological activity of 5-F-2-NA has been linked to its ability to inhibit specific enzymes and receptors involved in cell proliferation and signaling pathways:
- Thymidylate Synthase Inhibition : Research indicates that 5-F-2-NA acts as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. This mechanism is particularly relevant in cancer therapy, as inhibiting this enzyme can lead to reduced cell proliferation in malignant cells .
- P2Y14 Receptor Antagonism : Studies have shown that derivatives of naphthoic acid, including 5-F-2-NA, can serve as antagonists for the P2Y14 receptor, which is involved in inflammatory responses. This receptor antagonism may provide therapeutic benefits in conditions characterized by excessive inflammation .
3. Biological Activity Against Cancer Cell Lines
The efficacy of 5-F-2-NA has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects:
| Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|
| L1210 Mouse Leukemia | <50 | Inhibition of thymidylate synthase |
| B16 Melanoma | Modest | Alkylating agents leading to DNA damage |
In a study evaluating its effects on L1210 mouse leukemia cells, 5-F-2-NA exhibited significant growth inhibition with IC₅₀ values in the nanomolar range. The addition of thymidine reversed this inhibition, indicating a mechanism involving intracellular conversion to active metabolites .
4. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) of 5-F-2-NA has been crucial in optimizing its biological activity:
- Substituent Effects : Computational studies highlight that substituents on the naphthalene ring significantly influence the reactivity and potency of these compounds. For instance, modifications at different positions can enhance or diminish receptor affinity and enzyme inhibition .
5. Case Studies
Several case studies illustrate the therapeutic potential of 5-F-2-NA:
- Chagas Disease Treatment : Research has explored the use of naphthoic acid derivatives as potential treatments for Chagas disease by targeting Trypanosoma cruzi through inhibition of sterol biosynthesis .
- Neurological Disorders : The compound's effects on NMDA receptors have been studied for implications in neurodegenerative diseases. Modifications to the naphthoic acid structure have shown varying degrees of inhibition at NMDA receptors, suggesting potential applications in treating conditions like Alzheimer's disease .
Q & A
Q. What strategies improve the in vivo bioavailability of this compound-based therapeutics?
- Approaches :
- Formulation : Nanoemulsions or liposomes to enhance solubility.
- Prodrug Design : Ester prodrugs for improved intestinal absorption .
- Validation : Pharmacokinetic studies in rodent models, monitoring plasma Cmax and half-life .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
